5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine
Description
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine (CAS: 2512213-75-9) is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at position 2 and a 4-bromo-1H-pyrazol-1-yl group at position 5. Its molecular formula is C₈H₅BrFN₃, with a molecular weight of 242.05 g/mol . The compound’s structure combines electron-withdrawing substituents (fluorine and bromine) with a pyrazole moiety, making it a versatile intermediate in pharmaceutical and materials science research.
Properties
Molecular Formula |
C8H5BrFN3 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)7-1-2-8(10)11-4-7/h1-5H |
InChI Key |
YRUALNJVYCJCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N2C=C(C=N2)Br)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-2-fluoropyridine with 4-Bromopyrazole
A widely reported method involves the nucleophilic substitution of the fluorine atom in 5-bromo-2-fluoropyridine by the nitrogen of 4-bromo-1H-pyrazole. This reaction exploits the activated fluorine leaving group adjacent to the pyridine nitrogen, facilitating substitution under mild to moderate conditions.
-
- Solvent: Dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3)
- Temperature: Optimized between 50°C and 70°C
- Time: 12 to 24 hours
- Molar ratios: 1:1.2 (pyridine:pyrazole)
-
- Increasing temperature from 50°C to 70°C significantly improves yield from 39% to 95% (Table 1).
- Above 70°C, undesired disubstitution occurs, reducing selectivity.
- DMSO outperforms other solvents such as DMF, DMA, and NMP.
- Weak bases like K2CO3 provide better selectivity than stronger bases (e.g., NaH, t-BuOK).
| Entry | Temperature (°C) | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 50 | DMSO | K2CO3 | 39 | Low conversion |
| 2 | 60 | DMSO | K2CO3 | 67 | Improved yield |
| 3 | 70 | DMSO | K2CO3 | 95 | Optimal yield, selectivity |
| 4 | 90 | DMSO | K2CO3 | 93 | Slight disubstitution |
| 5 | 110 | DMSO | K2CO3 | 53 | Significant disubstitution |
(Table adapted from RSC Advances)
- Mechanism: The pyrazole nitrogen acts as a nucleophile attacking the electron-deficient pyridine carbon bearing fluorine, displacing the fluorine via SNAr mechanism. The bromine at the 5-position remains intact, allowing further functionalization.
Palladium-Catalyzed Cross-Coupling Approaches
Alternative methods involve palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, particularly when starting from halogenated pyrazoles or pyridines.
-
- Starting from 5-bromo-2-fluoropyridine and 4-bromopyrazole under Pd(OAc)2 catalysis with CuI as co-catalyst and K2CO3 as base in DMSO at 70°C for 24 h yields the target compound.
- This method allows for high regioselectivity and functional group tolerance.
-
- Enables coupling with a variety of substituted pyrazoles.
- Facilitates the introduction of other substituents on the pyridine or pyrazole ring post-coupling due to retained halogen functionality.
Yield: Reported yields range between 48% to 95%, depending on substituents and conditions.
Use of 4-Bromopyrazole Precursors
Preparation of 4-bromopyrazole intermediates is often a prerequisite, achieved via bromination of pyrazole derivatives or by selective halogenation during pyrazole synthesis.
- Typical Synthesis:
- Starting from pyrazole, bromination using N-bromosuccinimide (NBS) in suitable solvents leads to 4-bromo-1H-pyrazole.
- Purification by recrystallization or chromatography ensures high purity for subsequent coupling.
Multi-Step Synthetic Routes
Some protocols involve multi-step synthesis starting from substituted pyridines and pyrazoles, involving:
- Initial halogenation (bromination or iodination) of pyrazole or pyridine rings.
- Nucleophilic substitution or cross-coupling to form pyrazolylpyridine linkage.
- Further functional group modifications such as oxidation or sulfonamide formation for derivative libraries.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| SNAr of 5-bromo-2-fluoropyridine with 4-bromopyrazole | 5-Bromo-2-fluoropyridine, 4-bromo-1H-pyrazole | K2CO3 (base) | DMSO | 70 | Up to 95 | High yield, simple setup | Disubstitution at high temp |
| Pd-catalyzed Buchwald-Hartwig amination | 5-Bromo-2-fluoropyridine, 4-bromopyrazole | Pd(OAc)2, CuI, K2CO3 | DMSO | 70 | 48-95 | High regioselectivity, functional group tolerance | Requires expensive catalyst |
| Multi-step halogenation + coupling | Pyrazole derivatives, substituted pyridines | Various (CuI, Pd) | Various | 25-110 | Moderate to high | Enables diverse substitution patterns | More complex, longer synthesis |
In-Depth Research Findings and Notes
The position of the bromine substituent on the pyrazole ring significantly affects reactivity and selectivity. Bromine at the 4-position of pyrazole is favorable for coupling with 5-bromo-2-fluoropyridine due to steric and electronic factors.
The fluorine atom on the pyridine ring is a good leaving group for nucleophilic aromatic substitution, especially when ortho or para to the nitrogen atom, facilitating selective substitution.
Side reactions such as disubstitution or reduction of halogenated pyrazoles can occur under prolonged heating or harsh conditions, necessitating optimization of reaction time and temperature.
The use of weak bases and polar aprotic solvents like DMSO enhances the nucleophilicity of pyrazole nitrogen and stabilizes transition states, improving yields and selectivity.
Analytical characterization of intermediates and final products typically involves IR, 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like ethanol or toluene are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Research: The compound can be used to study the biological activity of pyrazole and pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: It can be employed in the development of new materials with specific electronic and optical properties.
Agricultural Chemistry: The compound may be used in the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations :
- 5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5) lacks the pyrazole ring, simplifying its structure but reducing opportunities for hydrogen bonding or π-stacking .
- The pyrazolone derivative (Example 5.23) replaces the pyridine with a pyrazolone core, significantly increasing molecular weight and adding a chlorophenyl group for enhanced lipophilicity .
Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The fluorine at position 2 on the pyridine ring activates the target compound for SₙAr reactions. Comparisons with other halogenated pyridines reveal distinct reactivity patterns:
Mechanistic Insights :
- Fluorine’s strong electron-withdrawing effect enhances the pyridine ring’s susceptibility to nucleophilic attack. The bromo-pyrazole group further activates position 5 for functionalization .
- In contrast, 2-chloropyridine requires higher temperatures for comparable yields, reflecting chlorine’s poorer leaving group ability .
Biological Activity
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 224.06 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets, making it a candidate for various therapeutic applications.
The biological activity of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents play crucial roles in modulating these interactions:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of several enzymes, including dihydroorotate dehydrogenase (DHODH), which is linked to cancer cell proliferation .
- Receptor Modulation : It may also affect various receptor pathways, contributing to its anti-inflammatory and anticancer properties .
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer effects. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine with standard chemotherapy agents like doxorubicin has shown synergistic effects in enhancing cytotoxicity against resistant cancer subtypes .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study reported that pyrazole derivatives exhibited good antibacterial effects against strains such as E. coli and S. aureus. The presence of the pyrazole ring is critical for the observed antimicrobial activity .
Study on Antitumor Activity
In a recent study, 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine was tested against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, particularly in the MDA-MB-231 cell line, with IC50 values lower than those observed for traditional chemotherapeutics. This highlights its potential as an effective agent in treating aggressive breast cancer subtypes .
Study on Antimicrobial Efficacy
A comparative analysis was conducted on various pyrazole derivatives, including 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine. The compound demonstrated superior antibacterial activity compared to other analogs, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential use in developing new antimicrobial therapies .
Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, pyrazole-brominated intermediates (e.g., 4-bromo-1H-pyrazole) can be coupled with fluoropyridine derivatives under palladium catalysis . Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent: DMF/THF, catalyst: Pd(PPh₃)₄) and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) can improve yields (>70%) .
Q. How can spectroscopic and crystallographic techniques confirm the structure of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C2, bromine at C4-pyrazole). Key signals: Fluoropyridine protons at δ 7.8–8.2 ppm; pyrazole protons at δ 7.3–7.6 ppm .
- X-ray Crystallography : Resolve bond angles (e.g., C–Br bond: ~1.89 Å) and dihedral angles (pyrazole-pyridine plane: ~15°), confirming steric and electronic effects .
Q. What solvent systems are recommended for solubility studies of this compound in pharmacological assays?
- Methodological Answer : Use co-solvents like DMSO (10–20% v/v) in aqueous buffers (pH 6.5–7.4) to enhance solubility. Pre-saturate solutions via sonication (30 min) and centrifuge (10,000 rpm, 5 min) to remove particulates . Monitor stability under storage (2–8°C, argon atmosphere) .
Advanced Research Questions
Q. How do bromine-fluorine substituents influence electronic properties and intermolecular interactions?
- Methodological Answer :
- Electron Withdrawal : Fluorine at C2-pyridine reduces electron density (Hammett σₚ ≈ 0.78), enhancing electrophilicity. Bromine at C4-pyrazole increases polarizability (vdW radius: 1.85 Å), favoring halogen bonding (e.g., Br···N interactions: ~3.2 Å) .
- Crystallography : Compare with analogs (e.g., 4-iodo/5-fluoro derivatives) to quantify substituent effects on lattice packing .
Q. What strategies resolve discrepancies between computational (DFT) and experimental reactivity data?
- Methodological Answer :
- DFT Calibration : Use B3LYP/6-311+G(d,p) to model transition states. Adjust for solvent effects (PCM model) and dispersion forces (D3 correction) .
- Experimental Validation : Perform kinetic studies (e.g., Arrhenius plots) under controlled conditions (e.g., inert atmosphere) to isolate competing pathways (e.g., radical vs. ionic mechanisms) .
Q. How can biological activity (e.g., kinase inhibition) be systematically assessed?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ against target kinases (e.g., JAK2, EGFR). Include positive controls (e.g., staurosporine) and negative controls (DMSO-only) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-chloro or 4-methyl derivatives) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
